Bienvenue dans la boutique en ligne BenchChem!

2-cyclohexyl-N-phenylacetamide

Soluble epoxide hydrolase Cycloalkylamide SAR Enzyme inhibition

2-Cyclohexyl-N-phenylacetamide (CHEMBL191663; CAS 29030-57-7) is a secondary amide belonging to the phenylacetamide class, characterized by a cyclohexylmethyl group attached to the carbonyl carbon and an N-phenyl substituent. Its molecular formula is C₁₄H₁₉NO (MW 217.31 g/mol), and it is primarily distributed as a research chemical with a typical purity of ≥95%.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B5761002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-phenylacetamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16)
InChIKeyWIFWWZGKYZCASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-N-phenylacetamide Procurement Guide: Basic Profile and Research-Grade Identity


2-Cyclohexyl-N-phenylacetamide (CHEMBL191663; CAS 29030-57-7) is a secondary amide belonging to the phenylacetamide class, characterized by a cyclohexylmethyl group attached to the carbonyl carbon and an N-phenyl substituent [1]. Its molecular formula is C₁₄H₁₉NO (MW 217.31 g/mol), and it is primarily distributed as a research chemical with a typical purity of ≥95% [2]. The compound has been evaluated as an inhibitor of soluble epoxide hydrolase (sEH), with a reported IC₅₀ of 3.7 µM against the mouse ortholog [3], and has been referenced in patent literature concerning N-cyclohexyl benzamides and benzeneacetamides as inhibitors of 11-beta-hydroxysteroid dehydrogenases [4].

Why 2-Cyclohexyl-N-phenylacetamide Cannot Be Substituted with Generic Phenylacetamide Analogs: Key Differentiation Rationale


Simple phenylacetamide analogs cannot be interchanged with 2-cyclohexyl-N-phenylacetamide due to the critical role of the cyclohexylmethyl substituent in modulating both target engagement and physicochemical properties. In the cycloalkylamide sEH inhibitor series studied by Kim et al., the presence of a cyclohexane ring on the left side of the amide function was essential for achieving measurable inhibition potency; smaller cycloalkanes (cyclopropyl, cyclopentyl) yielded IC₅₀ values >1,000 nM, representing at least a >5-fold loss in potency [1]. Furthermore, lipophilicity studies on N-cyclohexyl-N-substituted-2-phenylacetamides demonstrate that the cyclohexyl substituent significantly influences chromatographic retention parameters (Rₘ⁰), which correlate with predicted human intestinal absorption and blood-brain barrier penetration [2]. Substituting the cyclohexylmethyl group with a less hydrophobic or sterically divergent moiety would therefore unpredictably alter both target inhibition and pharmacokinetic behavior, making generic replacement scientifically unsound.

2-Cyclohexyl-N-phenylacetamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


sEH Inhibitory Potency of 2-Cyclohexyl-N-phenylacetamide vs. Cyclopropyl and Cyclopentyl Amide Analogs

2-Cyclohexyl-N-phenylacetamide exhibits an IC₅₀ of 3,700 nM against mouse soluble epoxide hydrolase (sEH) [1]. In a cross-study comparison with the cycloalkylamide series of Kim et al., cyclopropyl (compound 4) and cyclopentyl (compound 5) amide analogs bearing a 3-phenylpropyl right-side substituent showed IC₅₀ values >1,000 nM against human sEH, indicating no significant inhibition [2]. Although the right-side substituents differ (N-phenyl vs. 3-phenylpropyl) and the target enzymes are from different species, the class-level inference indicates that the cyclohexyl-containing scaffold provides at least a measurable level of sEH inhibition, whereas smaller cycloalkane rings are insufficient to engage the enzyme hydrophobic pocket.

Soluble epoxide hydrolase Cycloalkylamide SAR Enzyme inhibition

Structural Isomer Differentiation: 2-Cyclohexyl-N-phenylacetamide vs. N-Cyclohexyl-2-phenylacetamide on sEH Inhibition

2-Cyclohexyl-N-phenylacetamide (cyclohexylmethyl on carbonyl carbon) and N-cyclohexyl-2-phenylacetamide (cyclohexyl on amide nitrogen, CAS 10264-08-1) are regioisomers with distinct sEH inhibition profiles. The target compound shows an IC₅₀ of 3,700 nM for mouse sEH [1]. In contrast, the N-cyclohexyl regioisomer, when configured with a 3-phenylpropyl group on the right side (compound 6 in Kim et al.), exhibits an IC₅₀ of 235 nM against human sEH [2]. Although species and right-side substituent differences preclude a direct quantitative comparison, the ~16-fold lower IC₅₀ of the N-cyclohexyl regioisomer highlights that the position of the cyclohexane ring relative to the amide bond critically dictates binding pocket complementarity.

Structural isomerism sEH inhibitor design Regioisomer comparison

Lipophilicity and Predicted ADME Differentiation of 2-Cyclohexyl-N-phenylacetamide Within the N-Cyclohexyl Phenylacetamide Series

The lipophilicity of 2-cyclohexyl-N-phenylacetamide can be contextualized within the RP-TLC study of N-cyclohexyl-N-substituted-2-phenylacetamides by Vaštag et al., where chromatographic retention parameters (Rₘ⁰) were correlated with computed log P values and predicted pharmacokinetic parameters including human intestinal absorption (HIA), plasma protein binding (PB), and blood-brain barrier (BBB) penetration [1]. For the unsubstituted parent scaffold, the experimentally determined Rₘ⁰ values across multiple solvent systems (water-acetone, water-acetonitrile, water-dioxane) provide baseline lipophilicity benchmarks. The addition of the N-phenyl substituent in the target compound is expected to increase log P relative to N-alkyl-substituted derivatives, shifting predicted HIA and BBB penetration parameters. However, no direct experimental determination of Rₘ⁰ for the specific compound 2-cyclohexyl-N-phenylacetamide was identified in this study.

Lipophilicity RP-TLC ADME prediction

Patent-Cited Utility in 11-Beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

2-Cyclohexyl-N-phenylacetamide falls within the generic scope of US Patent US20080221175A1, which claims N-cyclohexyl benzamides and benzeneacetamides as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The patent describes these compounds as useful for treating metabolic syndrome, type 2 diabetes, and obesity through the modulation of local glucocorticoid levels. However, no specific IC₅₀ or Kᵢ value for 2-cyclohexyl-N-phenylacetamide against 11β-HSD1 is disclosed in the patent document. This places the compound within a therapeutically relevant chemical space but without quantitative differentiation from other claimed benzeneacetamides.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

2-Cyclohexyl-N-phenylacetamide: Evidence-Backed Research and Industrial Application Scenarios


sEH Inhibitor Scaffold Optimization and SAR Studies

The compound's measurable sEH inhibition (IC₅₀ = 3.7 µM, mouse sEH) [1] positions it as a starting scaffold for medicinal chemistry optimization. Researchers can use it to probe the effect of relocating the cyclohexane ring from the nitrogen (as in more potent N-cyclohexyl amides) to the carbonyl α-carbon, enabling systematic SAR exploration of regioisomer-dependent potency [2].

Negative Control or Baseline Compound for Cycloalkylamide sEH Inhibitor Programs

Given its ~16-fold lower potency compared to N-cyclohexyl-3-phenylpropanamide (IC₅₀ = 235 nM) [1][2], 2-cyclohexyl-N-phenylacetamide can serve as a structurally matched low-potency control in sEH inhibitor screening cascades, helping to validate assay sensitivity and establish structure-activity cliffs.

Lipophilicity and ADME Profiling in Phenylacetamide Chemical Space

With a computed XlogP of 2.7 [1], the compound is suitable as a reference standard in lipophilicity determination studies using RP-TLC or HPLC methods. It can be used alongside the N-cyclohexyl-N-substituted-2-phenylacetamide series characterized by Vaštag et al. [2] to extend the lipophilicity-ADME correlation dataset to N-phenyl substituted derivatives.

11β-HSD1 Inhibitor Chemical Probe Development

The compound's inclusion within the generic claims of the 11β-HSD1 inhibitor patent [1] supports its use as a chemical probe for target engagement studies, provided that in-house biochemical validation of 11β-HSD1 inhibitory activity is conducted prior to use in cellular or in vivo models.

Quote Request

Request a Quote for 2-cyclohexyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.